
Berenil
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Overview
Description
The compound bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide is a complex organic molecule with the molecular formula C22H29N9O6 and a molecular weight of 515.5224 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, carboximidamide, and triazene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the acetamidoacetic acid derivatives, followed by the formation of the triazene linkage . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Immunomodulatory Effects
Recent studies have highlighted Berenil's ability to modulate the immune response in various contexts:
- Reduction of Pro-inflammatory Cytokines : this compound treatment has been shown to significantly lower the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF in both in vivo and in vitro settings. This reduction is crucial for managing excessive inflammatory responses associated with infections and other pathological conditions .
- Impact on Immune Cell Activation : In BALB/c mice infected with Trypanosoma congolense, treatment with this compound resulted in altered activation status of lymphocytes, specifically reducing the levels of CD25+ regulatory T cells and enhancing protective IgG responses . This suggests a dual role where this compound not only combats the parasite but also fine-tunes the immune response to prevent overactivation.
Trypanosomiasis Treatment
In a controlled study involving BALB/c mice, researchers observed that this compound-treated mice exhibited rapid control of parasitemia and improved survival rates compared to untreated controls. The treatment not only cleared the infection but also modulated the immune response to enhance resistance against subsequent infections .
Septic Shock Model
Another study assessed this compound's effects on LPS-induced septic shock. Mice pretreated with this compound showed significantly reduced clinical scores and lower serum levels of inflammatory cytokines compared to untreated mice. This indicates this compound's potential as an anti-inflammatory agent in conditions characterized by systemic inflammation .
Table 1: Summary of Immunomodulatory Effects of this compound
Table 2: Case Study Outcomes
Mechanism of Action
The mechanism of action of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function . This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide
- ethylene glycol bis(2-aminoethyl)tetraacetic acid
- 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid
Uniqueness
The uniqueness of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide lies in its ability to form stable complexes with proteins and enzymes, making it valuable for biochemical and medicinal research . Its structure also allows for the synthesis of a wide range of derivatives with specific properties .
Biological Activity
Berenil, also known as diminazene aceturate, is a compound primarily used in veterinary medicine for the treatment of trypanosomiasis and babesiosis in livestock. Its biological activity extends beyond its antiparasitic properties, influencing various immune responses and exhibiting potential antibacterial effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound acts by inhibiting the growth of protozoan parasites such as Trypanosoma species. It binds to the parasite's DNA, disrupting its function and leading to cell death. Recent studies have highlighted additional mechanisms through which this compound modulates host immune responses.
Immune Modulation
Research indicates that this compound significantly alters the activation status of lymphocytes and reduces pro-inflammatory cytokine levels in infected hosts. In a study involving BALB/c mice infected with T. congolense, this compound treatment resulted in:
- Reduction in Pro-inflammatory Cytokines : Serum levels of IL-6, IL-12, TNF, and IFN-γ were significantly decreased post-treatment, with IFN-γ levels dropping below detectable limits in treated groups .
- Alteration of Lymphocyte Activation : A marked reduction (approximately 50%) in CD25 expression on total lymphocytes was observed, indicating decreased activation .
Case Studies
A retrospective study involving 99 patients treated for early-stage African Trypanosomiasis (AHT) with this compound showed promising long-term outcomes. Patients received three doses of this compound (5 mg/kg) at one or two-day intervals. Follow-up examinations revealed:
- All patients were in good health with normal laboratory findings.
- Side effects during treatment were noted but were not permanent and comparable to those from other trypanocidal drugs like suramin .
Antibacterial Properties
Recent investigations have explored the antibacterial effects of this compound against pathogenic bacteria, particularly E. coli strains associated with Shiga toxin production. Key findings include:
- Bacteriostatic and Bactericidal Effects : this compound demonstrated significant antibacterial activity against multiple strains of E. coli, suggesting its potential use beyond parasitic infections .
- Mechanism Insights : The compound was found to disrupt the proton motive force in bacterial cells, leading to increased hydrolysis activity of specific substrates .
Data Table: Summary of Biological Activities
Properties
CAS No. |
15114-96-2 |
---|---|
Molecular Formula |
C18H22N8O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8) |
InChI Key |
XJLITJHUQRBWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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